molecular formula C7H6BrN3O B8009933 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8009933
M. Wt: 228.05 g/mol
InChI Key: WQZGWEQYKKVQFT-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 2nd position on the triazolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, utilizing dry toluene as the solvent at 140°C . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests potential for industrial application, given its efficiency and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

  • Enaminonitriles
  • Benzohydrazides
  • Dry toluene (as a solvent)
  • Microwave irradiation (for synthesis)

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:

  • Chemistry : It is used as a building block in the synthesis of more complex heterocyclic compounds.
  • Biology : The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
  • Medicine : Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
  • Industry : Its chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-documented, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes. Further research is needed to elucidate the precise mechanisms by which it exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine : Similar in structure but with a methyl group instead of a methoxy group.
  • 6-Methoxy-2-(tributylstannyl)pyrimidine : Another heterocyclic compound with a methoxy group, but with a different core structure.
  • 7-Acetyl-5-bromoindole : Contains a bromine atom and a heterocyclic structure, but differs in the core ring system.

Uniqueness

6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a methoxy group on the triazolopyridine ring

Properties

IUPAC Name

6-bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-9-6-3-2-5(8)4-11(6)10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGWEQYKKVQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(C=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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